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Executive Summary
JX10 (also known as TMS-007) is a novel, small molecule investigational drug in development

for the treatment of acute ischemic stroke (AIS). Derived from the fungus Stachybotrys

microspora, JX10 belongs to the triprenyl phenol family of compounds. It possesses a unique

dual mechanism of action, exhibiting both pro-thrombolytic and anti-inflammatory properties.

This dual action presents a promising therapeutic strategy to extend the treatment window for

AIS beyond the current standard of care. Preclinical and clinical studies have demonstrated a

favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its ongoing late-

stage clinical development.

Pharmacodynamics: A Dual-Action Mechanism
JX10's therapeutic potential in acute ischemic stroke stems from its ability to simultaneously

promote the dissolution of blood clots and mitigate the inflammatory response that contributes

to secondary brain injury.

Pro-Thrombolytic Activity
Unlike traditional thrombolytic agents, JX10 promotes physiological fibrinolysis through a

distinct mechanism. It induces a conformational change in plasminogen from a closed to an

open state, which facilitates its binding to fibrin within the thrombus[1]. This action enhances
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the ability of endogenous plasminogen activators, such as tissue plasminogen activator (t-PA),

to convert the fibrin-bound plasminogen into plasmin, the active enzyme responsible for

degrading the fibrin clot[1]. This targeted approach is believed to contribute to a lower risk of

systemic bleeding compared to conventional thrombolytics[1].

Anti-Inflammatory Activity
The second key mechanism of JX10 is the inhibition of soluble epoxide hydrolase (sEH)[1][2].

sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids[2]. By inhibiting sEH,

JX10 increases the levels of these protective lipids, which helps to suppress inflammation at

the site of thrombosis and reduce ischemia-reperfusion injury[1][2]. This anti-inflammatory

action is independent of its thrombolytic activity and is a critical component of its potential to

improve neurological outcomes[2].

The diagram below illustrates the dual signaling pathway of JX10.
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Figure 1: Dual mechanism of action of JX10.

Pharmacokinetics
The pharmacokinetic profile of JX10 has been evaluated in both preclinical models and human

clinical trials.

Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, randomized, placebo-controlled, double-blind, dose-escalation study

(jRCT2080222603) was conducted to evaluate the safety, pharmacokinetics, and

pharmacodynamics of JX10 in healthy male Japanese subjects[3][4].
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Study Design: Randomized, placebo-controlled, double-blind, single-dose, dose-escalation.

Participants: Healthy male Japanese volunteers. Five cohorts were completed (n=8 per

cohort), with subjects randomized to receive either JX10 (n=6) or placebo (n=2)[4].

Dosing: Single intravenous infusion of JX10 at doses of 3, 15, 60, 180, or 360 mg[4].

Pharmacokinetic Assessments: Plasma concentrations of JX10 were measured at various

time points to determine key pharmacokinetic parameters.

Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms,

and laboratory tests, with a particular focus on bleeding-related events and brain MRI

analysis[3][4].

The workflow for the Phase 1 clinical trial is depicted below.
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Figure 2: Experimental workflow of the Phase 1 clinical trial.

The study demonstrated that JX10 has a favorable pharmacokinetic profile. A linear dose-

dependency was observed for plasma JX10 levels[3][4].

Table 1: Summary of Pharmacokinetic Parameters of JX10 in Healthy Volunteers (Phase 1)
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Dose (mg)
Corresponding Dose-Body
Weight Ratio (mg/kg)

Key Findings

3 0.045
Favorable safety and
pharmacokinetic profiles
observed[1].

15 0.25

Favorable safety and

pharmacokinetic profiles

observed[1].

60 0.91

Favorable safety and

pharmacokinetic profiles

observed[1].

180 2.87

Favorable safety and

pharmacokinetic profiles

observed[1].

360 5.86

Favorable safety and

pharmacokinetic profiles

observed[1].

| Overall | 0.045 - 5.86 | A linear dose-dependency was observed for plasma TMS-007 levels[3]

[4]. |

Note: Specific quantitative parameters such as Cmax, AUC, and half-life are not publicly

available in the reviewed literature.

Phase 2a Clinical Trial in AIS Patients
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial

(jRCT2080223786) evaluated the safety, efficacy, and pharmacokinetic/pharmacodynamic

profiles of JX10 in Japanese patients with AIS who were unable to receive t-PA or

thrombectomy[1].

Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-escalation[1].
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Participants: 90 Japanese patients with acute ischemic stroke, treated within 12 hours of the

last known normal[1][5]. 52 patients received JX10 and 38 received a placebo[6].

Dosing: Single intravenous infusion of JX10 at doses of 1, 3, or 6 mg/kg, or placebo[6].

Pharmacokinetic Assessments: Plasma JX10 levels were measured to confirm dose-

linearity.

Pharmacodynamic & Efficacy Assessments: The primary safety endpoint was the incidence

of symptomatic intracranial hemorrhage (sICH). Secondary endpoints included vessel

patency at 24 hours and functional outcome at 90 days, as measured by the modified Rankin

Scale (mRS)[5].

Plasma levels of JX10 were found to increase with the dose, and plasma concentrations at 31

minutes post-administration confirmed linearity across the 1 to 6 mg/kg dose range.

Pharmacodynamic analyses of blood markers for thrombolysis and inflammation showed that

plasma levels of fibrinogen and α2-antiplasmin were not affected by JX10 treatment[7].

Table 2: Key Pharmacodynamic & Efficacy Outcomes of JX10 in AIS Patients (Phase 2a)

Outcome
Measure

JX10
(Combined
Doses)

Placebo
Odds Ratio
(95% CI)

P-value

Symptomatic

Intracranial

Hemorrhage

0% (0/52) 2.6% (1/38) - 0.42

Vessel Patency

Improvement at

24h

58.3% (14/24) 26.7% (4/15)
4.23 (0.99–

18.07)
-

mRS Score 0-1

at Day 90
40.4% (21/52) 18.4% (7/38)

3.34 (1.11–

10.07)
0.03

| mRS Score 0-2 at Day 90 | 53.8% (28/52) | 36.8% (14/38) | 2.01 (0.83–4.86) | 0.12 |
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Safety and Tolerability
Across both Phase 1 and Phase 2a clinical trials, JX10 was generally well-tolerated[1][3]. In the

Phase 2a study in AIS patients, there was no increase in symptomatic intracranial hemorrhage

in the JX10-treated groups compared to placebo[1]. The overall incidence of adverse events

was similar between the JX10 and placebo groups[1].

Conclusion and Future Directions
JX10 (TMS-007) is a promising investigational therapy for acute ischemic stroke with a novel

dual mechanism of action that combines pro-thrombolytic and anti-inflammatory effects. Clinical

data to date have demonstrated a favorable safety profile and encouraging efficacy signals,

particularly in improving functional outcomes for patients treated in an extended time window.

Its linear pharmacokinetics allows for predictable dose-responses. A global registrational

clinical trial is currently underway to further evaluate the efficacy and safety of JX10 in a larger

and more diverse patient population. The successful development of JX10 could represent a

significant advancement in the treatment of acute ischemic stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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